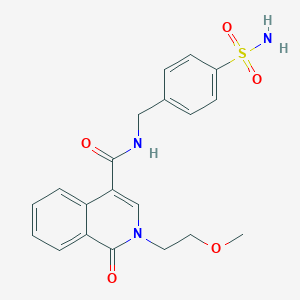
2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a dihydroisoquinoline core with a sulfamoylbenzyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline ring.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like 2-methoxyethyl chloride in the presence of a base.
Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the dihydroisoquinoline derivative with 4-sulfamoylbenzyl chloride under suitable conditions, often using a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylbenzyl group may play a crucial role in binding to these targets, while the dihydroisoquinoline core could modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylphenyl)-1,2-dihydroisoquinoline-4-carboxamide
- 2-(2-methoxyethyl)-1-oxo-N-(4-aminobenzyl)-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide stands out due to the presence of the sulfamoylbenzyl group, which may enhance its binding affinity and specificity for certain biological targets. This unique feature could make it more effective in its applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-[(4-sulfamoylphenyl)methyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N3O5S/c1-28-11-10-23-13-18(16-4-2-3-5-17(16)20(23)25)19(24)22-12-14-6-8-15(9-7-14)29(21,26)27/h2-9,13H,10-12H2,1H3,(H,22,24)(H2,21,26,27) |
InChI Key |
BQAAUPZEQLGDMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023529.png)
![2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11023542.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11023556.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023559.png)
![N-[4-(benzyloxy)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023560.png)
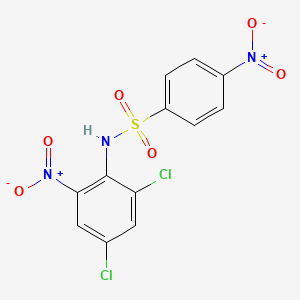
![N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11023563.png)
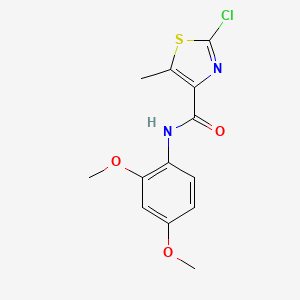
![1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11023569.png)
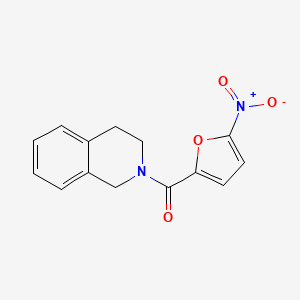
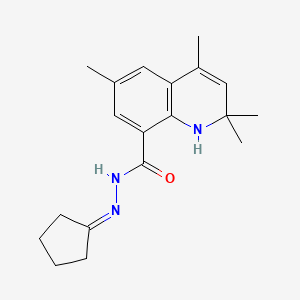
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11023598.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11023601.png)

